tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate

Catalog No.
S899123
CAS No.
140170-90-7
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-...

CAS Number

140170-90-7

Product Name

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate

IUPAC Name

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-methylcarbamate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11(4)7-8(13)12(5)15-6/h7H2,1-6H3

InChI Key

AWJCGVOYTACHLS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC

Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate is a chemical compound with the molecular formula C₁₂H₁₈N₂O₄. It features a tert-butyl group, which contributes to its hydrophobic characteristics, and two carbamate functionalities that enhance its potential biological activity. The compound is recognized for its unique structural properties, including the presence of methoxy and methyl groups, which can influence its reactivity and interactions in biological systems .

  • Moderate to high toxicity depending on the specific structure [].
  • Skin and eye irritation [].
  • Potential environmental hazards if not handled properly [].
Typical of carbamates, including hydrolysis, where it reacts with water to form corresponding amines and carbonic acid derivatives. Additionally, it may participate in nucleophilic substitution reactions due to the presence of reactive functional groups. The methoxy group can also undergo demethylation under certain conditions, leading to the formation of more reactive intermediates .

Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate exhibits notable biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly in the fields of anti-inflammatory and analgesic agents. The presence of the carbamate moiety often correlates with enhanced bioactivity due to its ability to interact with biological targets such as enzymes and receptors .

The synthesis of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate typically involves multi-step organic reactions:

  • Formation of Carbamate: Reaction of tert-butyl isocyanate with methoxy(methyl)amine.
  • Methylation: Subsequent methylation can be achieved using methyl iodide or dimethyl sulfate to introduce the methyl group onto the nitrogen atom.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further studies.

These methods leverage common organic synthesis techniques and highlight the versatility of carbamate chemistry in generating complex molecules .

Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: As a reagent in synthetic organic chemistry for creating more complex molecules.

The versatility of this compound makes it an attractive candidate for various applications across different fields .

Studies on the interactions of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate with biological systems are crucial for understanding its pharmacodynamics. Preliminary research indicates that compounds with similar structures may interact with specific enzymes or receptors, suggesting that this compound could modulate biological pathways effectively. In vitro studies often focus on enzyme inhibition or receptor binding assays to elucidate these interactions further .

Several compounds share structural similarities with tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl hex-5-yn-1-ylcarbamate151978-58-40.56
(S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate247068-81-10.56
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate139290-70-30.71
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate186743-06-60.56
Tert-butyl (4-oxobutan-2-yl)carbamate186743-06-60.56

Uniqueness: The unique combination of the tert-butyl group and dual carbamate functionalities distinguishes this compound from others, potentially enhancing its solubility and reactivity compared to similar compounds that do not possess these features .

XLogP3

0.7

Dates

Modify: 2023-08-16

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